N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
説明
N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Key structural attributes include:
- Core modification: A 9-(4-methylphenyl) substituent on the pyrazolo-triazolo-pyrazine scaffold, contributing to lipophilicity and steric bulk.
- Acetamide linkage: The 3-oxopyrazolo-triazolo-pyrazine moiety is connected via a methylene bridge to the acetamide group.
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN6O2/c1-13-2-4-14(5-3-13)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)12-20(31)25-17-7-6-15(24)10-16(17)23/h2-11H,12H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGSGPOYBSGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
Core Structure: The pyrazolo-triazolo-pyrazine core (target and ) differs from pyrazolo-triazine () and pyrazolo-pyrimidine () in ring fusion and electronic properties.
Substituent Effects :
- Halogenation : The target compound’s 2-chloro-4-fluorophenyl group contrasts with ’s 3,4-dimethoxyphenyl group. Chlorine and fluorine atoms increase lipophilicity (logP ~3.0 inferred) compared to methoxy groups (logP 2.34 in ), impacting membrane permeability .
- Aromatic Substitutents : The 4-methylphenyl group on the target compound’s core introduces moderate lipophilicity, whereas ’s 4-fluorophenyl group balances polarity and metabolic stability .
Physicochemical Properties :
- logP : The target compound’s inferred logP (~3.0) suggests higher lipophilicity than ’s analog (logP 2.34), likely due to the chloro and methyl groups.
- Melting Point : Pyrazolo-pyrimidine derivatives () exhibit high melting points (>300°C), indicating strong crystalline packing, a trait possibly shared by the target compound due to its fused core .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
